molecular formula C40H30N2O4 B2936679 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 393124-77-1

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2936679
CAS No.: 393124-77-1
M. Wt: 602.69
InChI Key: GRMIHMAMBDEYHM-UHFFFAOYSA-N
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Description

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the benzo[de]isoquinolinone moiety. This is followed by the introduction of the propyl linker and the phenoxyphenyl group through a series of coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be leveraged to create materials with specific characteristics, such as enhanced durability or unique optical properties.

Mechanism of Action

The mechanism of action of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets in biological systems. This compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

Compared to similar compounds, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the phenoxyphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a pharmaceutical agent or as a component in advanced materials.

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N2O4/c43-38(31-20-18-29(19-21-31)28-10-3-1-4-11-28)41(32-22-24-34(25-23-32)46-33-14-5-2-6-15-33)26-9-27-42-39(44)35-16-7-12-30-13-8-17-36(37(30)35)40(42)45/h1-8,10-25H,9,26-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMIHMAMBDEYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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